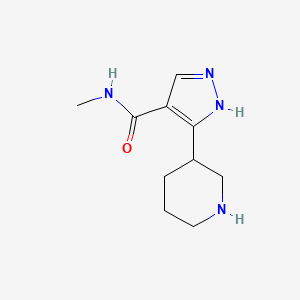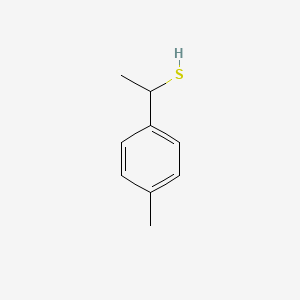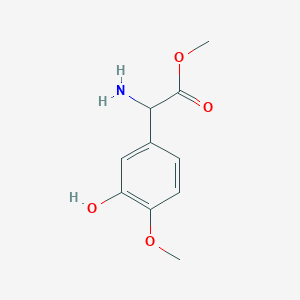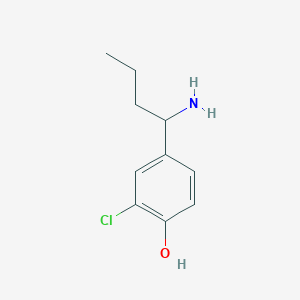
N-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring substituted with a piperidine moiety and a carboxamide group, making it a versatile molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide typically involves the reaction of 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid with methylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyrazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid.
Reduction: Formation of N-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of N-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-3-piperidyl benzilate: Shares a similar piperidine structure but differs in its overall molecular framework.
3-(Aminomethyl)pyridine: Contains a pyridine ring instead of a pyrazole ring.
Uniqueness
N-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H16N4O |
|---|---|
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
N-methyl-5-piperidin-3-yl-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C10H16N4O/c1-11-10(15)8-6-13-14-9(8)7-3-2-4-12-5-7/h6-7,12H,2-5H2,1H3,(H,11,15)(H,13,14) |
InChI-Schlüssel |
KQTGRQCNNPTHDV-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=C(NN=C1)C2CCCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine](/img/structure/B15271813.png)


![1-{[1-(3-Chlorophenyl)propyl]amino}propan-2-ol](/img/structure/B15271833.png)
![5-(1,3-Dioxolan-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B15271844.png)

![1-Propyl-1,8-diazaspiro[4.5]decane](/img/structure/B15271852.png)

![2-[(1-Methylpyrrolidin-3-yl)oxy]-1,3-thiazol-5-amine](/img/structure/B15271855.png)
amine](/img/structure/B15271868.png)
![5-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-oxadiazole-2-thiol](/img/structure/B15271871.png)
